molecular formula C15H16O2 B11880907 Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one

Katalognummer: B11880907
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: BBDRHFLHKPREMA-NWDGAFQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is a chemical compound with a complex structure that includes a hydroxyl group, a phenyl group, and a hexahydroindenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.

Wissenschaftliche Forschungsanwendungen

Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trans-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one: Differing in stereochemistry, this compound may exhibit different chemical and biological properties.

    1H-Inden-1-one, 2,3-dihydro-: A structurally related compound with different functional groups and reactivity.

Eigenschaften

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

(3aS,7aR)-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C15H16O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-3,6-7,11-12,16H,4-5,8-9H2/t11-,12+/m0/s1

InChI-Schlüssel

BBDRHFLHKPREMA-NWDGAFQWSA-N

Isomerische SMILES

C1CC[C@@H]2[C@H](C1)C(=C(C2=O)C3=CC=CC=C3)O

Kanonische SMILES

C1CCC2C(C1)C(=C(C2=O)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.